(2-Bromo-4,5-diethoxybenzyl)hydrazine hydrochloride

Lipophilicity Drug Design Physicochemical Profiling

(2-Bromo-4,5-diethoxybenzyl)hydrazine hydrochloride is a synthetic benzylhydrazine derivative supplied as a hydrochloride salt (C₁₁H₁₈BrClN₂O₂, MW 325.63). The compound belongs to the arylhydrazine class and is primarily used as a research intermediate or building block in medicinal chemistry and chemical biology.

Molecular Formula C11H18BrClN2O2
Molecular Weight 325.63
CAS No. 926199-79-3
Cat. No. B3195694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-4,5-diethoxybenzyl)hydrazine hydrochloride
CAS926199-79-3
Molecular FormulaC11H18BrClN2O2
Molecular Weight325.63
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)CNN)Br)OCC.Cl
InChIInChI=1S/C11H17BrN2O2.ClH/c1-3-15-10-5-8(7-14-13)9(12)6-11(10)16-4-2;/h5-6,14H,3-4,7,13H2,1-2H3;1H
InChIKeyVRJNFMLVGAVASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Properties and Procurement Profile of (2-Bromo-4,5-diethoxybenzyl)hydrazine hydrochloride (CAS 926199-79-3)


(2-Bromo-4,5-diethoxybenzyl)hydrazine hydrochloride is a synthetic benzylhydrazine derivative supplied as a hydrochloride salt (C₁₁H₁₈BrClN₂O₂, MW 325.63) [1]. The compound belongs to the arylhydrazine class and is primarily used as a research intermediate or building block in medicinal chemistry and chemical biology [1]. Its defining structural features include a bromine atom at the 2‑position and ethoxy groups at the 4‑ and 5‑positions of the phenyl ring [1].

Why Generic Substitution Fails for (2-Bromo-4,5-diethoxybenzyl)hydrazine hydrochloride (926199-79-3)


Benzylhydrazines are not interchangeable commodities. Even seemingly minor substituent changes – such as alkoxy chain length or halogen identity – can produce substantial shifts in lipophilicity, melting behaviour, and synthetic utility [1]. Because many procurement decisions for this compound are driven by downstream synthetic compatibility (e.g., cross‑coupling at the bromine site) and by physicochemical property requirements (e.g., logP for permeability or solubility), substituting a close analog without quantitative evidence of equivalent properties risks batch failure or assay inconsistency [1].

Quantitative Differentiation Evidence for (2-Bromo-4,5-diethoxybenzyl)hydrazine hydrochloride (926199-79-3) vs. Closest Analogs


Lipophilicity (logP) Advantage vs. the 4,5-Dimethoxy Analog

The target compound exhibits a calculated logP of 2.354, which is 1.057 units higher than that of (2‑Bromo‑4,5‑dimethoxybenzyl)hydrazine hydrochloride (logP = 1.297) [1][2]. This represents a roughly 11‑fold greater theoretical partition ratio, indicating significantly higher lipophilicity [1][2].

Lipophilicity Drug Design Physicochemical Profiling

Melting Point Differentiation vs. the 4,5-Dimethoxy Analog

The hydrochloride salt of the target compound melts at 197–199 °C, whereas the dimethoxy analog melts at 218–220 °C [1][2]. The 21–23 °C lower melting range suggests weaker crystal lattice energy, which can translate to different solubility and processing characteristics [1][2].

Solid-State Properties Formulation Crystallinity

Retained Bromine Synthetic Handle for Cross‑Coupling Chemistry

The 2‑bromo substituent is a well‑established handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) [1][3]. While the dimethoxy analog also bears a bromine, the target compound uniquely combines the bromine with ethoxy groups, potentially offering different steric and electronic tuning in subsequent coupling steps [1][3]. No non‑brominated analog (e.g., 4,5‑diethoxybenzylhydrazine) has been reported, making the brominated scaffold the only entry point for diversification at the 2‑position [1].

Synthetic Utility Cross-Coupling Medicinal Chemistry

Purity Benchmark and Supplier‑Consistent Specification

Both the target compound and its dimethoxy analog are supplied at a minimum purity of 95% (HPLC) by the same manufacturer [1][2]. The ethoxy analog, however, is catalogued under a distinct product number (EN300‑29453) and is priced and stocked independently, reflecting separate synthetic demand and production economics [1].

Purity Batch Consistency Procurement

Priority Application Scenarios for (2-Bromo-4,5-diethoxybenzyl)hydrazine hydrochloride (926199-79-3)


MedChem Programs Requiring Elevated logP for CNS or Membrane Targets

When a project demands a benzylhydrazine building block with a logP > 2.0 to match the lipophilicity requirements of CNS or intracellular membrane targets, the diethoxy compound (logP 2.354) is quantitatively superior to the dimethoxy analog (logP 1.297) [1][2]. The 11‑fold higher partition ratio translates into notably different predicted permeability, a property that cannot be achieved by simply increasing the concentration of the dimethoxy variant [1][2].

Solid‑State Formulation Where Lower Melting Point is Advantageous

For applications involving melt‑processing, hot‑melt extrusion, or co‑crystal screening, the target compound's lower melting range (197–199 °C vs. 218–220 °C for the dimethoxy analog) can simplify thermal processing and reduce the risk of decomposition near the melting point [1][2].

Synthetic Diversification via Pd‑Catalyzed Cross‑Coupling at the 2‑Bromo Position

The bromine at position 2 provides a universal handle for Suzuki, Heck, or Buchwald‑Hartwig reactions, enabling rapid library expansion [1][3]. Non‑brominated benzylhydrazines lack this vector entirely, making the brominated scaffold irreplaceable for any synthetic route that incorporates aryl‑aryl or aryl‑heteroatom bond formation at the 2‑position [1].

Chemical Biology or Proteomics Probe Development

Hydrazine‑based probes are used for bioconjugation (e.g., hydrazone ligation) [1]. The specific substitution pattern of the target compound – bromine for potential radiolabeling or click chemistry, ethoxy groups for solubility tuning – makes it a versatile intermediate for bespoke probe design where both reactivity and physicochemical profile must be precisely controlled [1].

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